molecular formula C12H16N4 B1471922 {1-[(2,4-dimethylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine CAS No. 1509574-35-9

{1-[(2,4-dimethylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine

Cat. No. B1471922
CAS RN: 1509574-35-9
M. Wt: 216.28 g/mol
InChI Key: MZGUKEWMGSQNEW-UHFFFAOYSA-N
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Description

The compound “{1-[(2,4-dimethylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine” is an organic compound containing a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . It also contains a dimethylphenyl group, which is a phenyl group (a ring of six carbon atoms) with two methyl groups (CH3) attached .


Molecular Structure Analysis

The molecular structure of this compound would likely show the triazole ring attached to a methanamine group and a dimethylphenyl group . The exact structure would depend on the specific locations of these attachments.


Chemical Reactions Analysis

Triazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, form complexes with metals, and undergo nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include the presence of the triazole ring, the dimethylphenyl group, and the methanamine group .

Scientific Research Applications

Organic Synthesis and Chemical Properties

This chemical framework is commonly involved in the synthesis of heterocyclic compounds, which are crucial for developing pharmaceuticals, agrochemicals, and dyes. For example, the title compound has been synthesized using 1,3-dipolar cycloaddition reactions, highlighting its utility in constructing complex molecules with potential biological activities (Aouine Younas, El Hallaoui Abdelilah, Alami Anouar, 2014).

Material Science

In material science, compounds containing the triazolyl moiety have been investigated for their potential in forming supramolecular structures and coordination complexes. These materials could have applications in catalysis, molecular recognition, and as sensors. Notably, supramolecular coordination complexes involving triazolyl derivatives have shown interesting luminescent properties and ionic conductivity, which could be beneficial for developing new optical materials and electronic devices (Pilar Narea, J. Cisterna, A. Cárdenas, P. Amo‐Ochoa, F. Zamora, C. Climent, P. Alemany, S. Conejeros, J. Llanos, I. Brito, 2020).

Pharmaceutical Research

Pharmaceutical research has explored derivatives of this compound for their antimicrobial properties. Synthesis and evaluation of new quinoline derivatives carrying the 1,2,3-triazole moiety have demonstrated moderate to very good antibacterial and antifungal activities, suggesting their potential as leads for developing new antimicrobial agents (K D Thomas, Airody Vasudeva Adhikari, N Suchetha Shetty, 2010).

Molecular Biology

In molecular biology, the triazolyl group has been utilized in the design of small molecules targeting specific biological pathways. For instance, novel indole-based small molecules incorporating substituted triazole have been synthesized for their anticancer properties, showing potential as SIRT1 enzyme inhibitors. This suggests the compound's relevance in designing inhibitors that could be used in cancer therapy (Naveen Panathur, U. Dalimba, P. V. Koushik, Mallika Alvala, P. Yogeeswari, D. Sriram, Vijith Kumar, 2013).

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s a drug, its mechanism would depend on the biological target it interacts with. If it’s a reagent in a chemical reaction, its mechanism would depend on the specific reaction .

properties

IUPAC Name

[1-[(2,4-dimethylphenyl)methyl]triazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4/c1-9-3-4-11(10(2)5-9)7-16-8-12(6-13)14-15-16/h3-5,8H,6-7,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZGUKEWMGSQNEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CN2C=C(N=N2)CN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{1-[(2,4-dimethylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{1-[(2,4-dimethylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine
Reactant of Route 2
{1-[(2,4-dimethylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine
Reactant of Route 3
{1-[(2,4-dimethylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine
Reactant of Route 4
{1-[(2,4-dimethylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine
Reactant of Route 5
{1-[(2,4-dimethylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine
Reactant of Route 6
{1-[(2,4-dimethylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine

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